molecular formula C21H28ClN3O2 B15196178 Ammonium, dimethyl((o-tolylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)-, chloride CAS No. 4169-33-9

Ammonium, dimethyl((o-tolylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)-, chloride

Cat. No.: B15196178
CAS No.: 4169-33-9
M. Wt: 389.9 g/mol
InChI Key: YSKADTNXEBAWKW-UHFFFAOYSA-N
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Description

Ammonium, dimethyl((o-tolylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)-, chloride is a quaternary ammonium compound known for its diverse applications in various fields. This compound is characterized by its complex structure, which includes both o-tolylcarbamoyl and 2,6-xylylcarbamoyl groups attached to a dimethylammonium core. It is commonly used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, dimethyl((o-tolylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)-, chloride typically involves the quaternization of a tertiary amine with an appropriate alkylating agent. One common method involves the reaction of dimethylamine with o-tolyl isocyanate and 2,6-xylyl isocyanate to form the corresponding carbamoyl derivatives. These intermediates are then reacted with methyl chloride to yield the final quaternary ammonium compound.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions. The reaction is typically conducted in a solvent such as acetonitrile, with the addition of a catalyst like potassium iodide to enhance the reaction rate. The reaction mixture is heated to a specific temperature, usually around 80-90°C, to ensure complete conversion of the reactants to the desired product. The final product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Ammonium, dimethyl((o-tolylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)-, chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamoyl groups to amines.

    Substitution: The chloride ion can be substituted with other anions through ion exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Ion exchange reactions can be carried out using silver nitrate or other suitable reagents.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Quaternary ammonium salts with different anions.

Scientific Research Applications

Ammonium, dimethyl((o-tolylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)-, chloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of disinfectants and antiseptics due to its antimicrobial activity.

Mechanism of Action

The mechanism of action of Ammonium, dimethyl((o-tolylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)-, chloride involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent. Additionally, the compound can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Denatonium benzoate: Another quaternary ammonium compound known for its extreme bitterness and use as a denaturant.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

    Cetyltrimethylammonium bromide: Commonly used as a surfactant in various applications.

Uniqueness

Ammonium, dimethyl((o-tolylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)-, chloride is unique due to its specific combination of carbamoyl groups, which impart distinct chemical and biological properties. Its dual carbamoyl structure allows for versatile interactions with various molecular targets, making it valuable in both research and industrial applications.

Properties

CAS No.

4169-33-9

Molecular Formula

C21H28ClN3O2

Molecular Weight

389.9 g/mol

IUPAC Name

[2-(2,6-dimethylanilino)-2-oxoethyl]-dimethyl-[2-(2-methylanilino)-2-oxoethyl]azanium;chloride

InChI

InChI=1S/C21H27N3O2.ClH/c1-15-9-6-7-12-18(15)22-19(25)13-24(4,5)14-20(26)23-21-16(2)10-8-11-17(21)3;/h6-12H,13-14H2,1-5H3,(H-,22,23,25,26);1H

InChI Key

YSKADTNXEBAWKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C[N+](C)(C)CC(=O)NC2=CC=CC=C2C.[Cl-]

Origin of Product

United States

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